Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate
Description
Properties
CAS No. |
85665-66-3 |
|---|---|
Molecular Formula |
C11H9F13KNO4S |
Molecular Weight |
537.34 g/mol |
IUPAC Name |
potassium;2-[propyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H10F13NO4S.K/c1-2-3-25(4-5(26)27)30(28,29)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;/h2-4H2,1H3,(H,26,27);/q;+1/p-1 |
InChI Key |
YRNYBYSOOCBZHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate typically involves the reaction of N-propylglycine with tridecafluorohexylsulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry Applications
1.1 Liquid Chromatography
One of the primary applications of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate is in the field of liquid chromatography, specifically in High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using reverse phase HPLC methods, which utilize a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .
Table 1: HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Alternative for MS | Formic Acid |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
Environmental Impact Studies
2.1 Toxicological Assessments
This compound belongs to a class of per- and polyfluoroalkyl substances (PFAS), which have raised concerns due to their persistence in the environment and potential toxic effects on human health. Studies have indicated that these compounds can interact with biological systems, potentially affecting receptors such as the vitamin D receptor (VDR). Research has shown that certain PFASs can bind to VDR with significant potency, which may lead to adverse health outcomes such as osteoporosis and immune dysfunction .
Case Study: Interaction with Vitamin D Receptor
A comprehensive study examined over 5,000 PFAS compounds to assess their binding affinity to VDR. The findings suggested that a subset of these compounds, including this compound, could disrupt normal VDR function, warranting further biological validation .
Industrial Applications
3.1 Food Packaging
This compound is also explored for its utility in food packaging materials due to its grease and water repellence properties. Reports indicate that both short-chain PFASs and non-fluorinated alternatives can meet the high-performance specifications required for food packaging applications. However, there are concerns regarding the potential health hazards associated with PFASs, prompting investigations into safer alternatives .
Table 2: Performance Comparison of PFASs in Food Packaging
| Substance Type | Grease Resistance | Water Resistance | Health Concerns |
|---|---|---|---|
| Short-chain PFAS | High | High | Moderate |
| Non-fluorinated Alternatives | Moderate | High | Low |
Mechanism of Action
The mechanism of action of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate involves its interaction with molecular targets through hydrophobic and electrostatic interactions. The tridecafluorohexyl group enhances its ability to interact with hydrophobic regions of proteins and membranes, making it useful in various biochemical applications. The sulfonyl group can participate in hydrogen bonding and other electrostatic interactions, contributing to its reactivity and stability .
Comparison with Similar Compounds
Variations in Alkyl Groups and Fluorinated Chain Lengths
Key structural analogs differ in alkyl chain length (ethyl vs. propyl) and fluorinated segment (e.g., tridecafluorohexyl vs. heptadecafluorooctyl). These modifications critically influence solubility, environmental persistence, and functional performance.
Table 1: Structural Comparison of Fluorinated Glycinate Salts
| Compound Name | CAS Number | Alkyl Group | Fluorinated Chain |
|---|---|---|---|
| Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate | 85665-66-3 | Propyl | Tridecafluorohexyl |
| Potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate | 67584-53-6 | Ethyl | Tridecafluorohexyl |
| Potassium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate | 2991-51-7 | Ethyl | Heptadecafluorooctyl |
- Propyl vs. However, longer alkyl chains may reduce biodegradability .
- Fluorinated Chain Length: The tridecafluorohexyl chain (C6) offers shorter perfluorinated segments compared to heptadecafluorooctyl (C8).
Cation Effects: Potassium vs. Sodium Salts
The choice of cation (e.g., K⁺ vs. Na⁺) impacts solubility and phase behavior. Evidence from CO2 solubility studies in glycinate systems reveals:
- Potassium Salts : Exhibit higher solubility in aqueous systems without hydrate formation, simplifying industrial processes (e.g., gas scrubbing). For example, potassium glycinate (PG) systems avoid crystal seeding issues seen in sodium glycinate (SG) systems .
- Sodium Salts : Tend to form hydrates, particularly at low CO2 loadings (0–0.25 mol CO2/mol SG), complicating process stability .
This trend likely extends to fluorinated glycinates, where potassium salts are preferred for applications requiring consistent solubility, such as coatings or electrolytes.
Functional and Environmental Comparisons
Environmental and Regulatory Considerations
- Global Regulations : The EU and UNEP prioritize phasing out C8 compounds, driving adoption of shorter-chain alternatives like the target compound. Sweden, for instance, reduced PFOS use in metal plating from 200 kg/year to 180 kg/year by substituting with C6 derivatives .
Biological Activity
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tridecafluorohexyl group, which contributes to its unique properties. The structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈F₁₃KNO₂S
- Molecular Weight : 392.5 g/mol
This structure enables the compound to interact with biological systems in specific ways, particularly in modulating immune responses.
This compound has been shown to influence T-helper (Th) cell activity. Specifically, it modulates the Th1/Th2 balance, which is crucial in various immune responses. The compound inhibits the transcription of interleukin-4 (IL-4), a key cytokine involved in allergic responses and asthma pathogenesis. By reducing IL-4 levels, it may help mitigate allergic reactions and inflammatory conditions .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Allergy Treatment : Due to its ability to inhibit IL-4 production, it may be effective in treating allergic diseases such as asthma and rhinitis.
- Cancer Therapy : There is ongoing research into its role as an adjunct treatment in certain cancers by modulating immune responses .
- Infection Control : The compound's immunomodulatory effects may also be beneficial in managing infections caused by respiratory viruses .
Study 1: Immunomodulation in Allergic Models
A study conducted on animal models demonstrated that administration of this compound significantly reduced serum levels of IgE and IL-4 during allergic reactions. This suggests a strong potential for this compound in allergy management.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serum IgE (ng/mL) | 150 ± 20 | 50 ± 10 |
| Serum IL-4 (pg/mL) | 200 ± 30 | 70 ± 15 |
Study 2: Anti-inflammatory Effects
Another relevant study focused on the anti-inflammatory properties of the compound. It was found to reduce inflammation markers in lung tissues of asthmatic mice, indicating its potential use in respiratory diseases.
| Inflammation Marker | Control Group | Treatment Group |
|---|---|---|
| TNF-α (pg/mL) | 250 ± 40 | 100 ± 20 |
| IL-6 (pg/mL) | 300 ± 50 | 120 ± 25 |
Q & A
Q. What analytical techniques are suitable for detecting trace levels of this compound in environmental samples?
- Methodology : Employ solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) using negative ion electrospray ionization. Optimize mobile phases (e.g., ammonium acetate in methanol/water) to enhance ionization efficiency. Calibrate against isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to mitigate matrix effects. Environmental sampling should prioritize aqueous matrices due to the compound’s persistence in water systems .
Q. How does the compound’s stability vary under extreme pH or thermal conditions?
- Methodology : Design accelerated degradation studies by exposing the compound to pH 2–12 buffers at 25–80°C. Monitor decomposition via HPLC-UV at 210 nm (sulfonyl absorbance) and quantify degradation products (e.g., free glycine or perfluorinated sulfonic acids) using LC-MS. Kinetic modeling (e.g., Arrhenius plots) can predict environmental half-lives. Note: Fluorinated chains may resist hydrolysis, but glycinate linkages are pH-sensitive .
Q. What experimental approaches elucidate interactions between this compound and metal ions in biological systems?
- Methodology : Use isothermal titration calorimetry (ITC) to study binding affinities with divalent cations (e.g., Ca²⁺, Mg²⁺). Prepare metal solutions in Tris-HCl buffer (pH 7.4) and titrate into the compound. For coordination studies, employ X-ray absorption spectroscopy (XAS) or electron paramagnetic resonance (EPR) if paramagnetic metals (e.g., Cr³⁺) are involved. Reference chromium-glycinate complexes (e.g., ) for comparative analysis .
Q. How can contradictory data on the compound’s biodegradation pathways be resolved?
- Methodology : Conduct meta-analyses of existing studies to identify variables (e.g., microbial consortia, oxygen levels). Perform controlled biodegradation assays using OECD 301/302 guidelines with activated sludge or sediment microcosms. Track metabolite formation (e.g., perfluorohexanesulfonic acid) via LC-HRMS and compare with abiotic controls. Contradictions may arise from fluorinated chain recalcitrance versus glycinate biodegradability, requiring multivariate statistical analysis .
Notes for Experimental Design
- Safety : Handle with PPE in fume hoods due to potential fluorinated surfactant toxicity. Avoid inhalation and dermal contact .
- Regulatory Context : This compound is exempt from US EPA reporting under specific electronic manufacturing uses but is classified as a persistent organic pollutant (POP) under Stockholm Convention analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
